![molecular formula C8H9FS B2447042 3-Fluorobenzyl methyl sulfide CAS No. 50396-78-6](/img/structure/B2447042.png)
3-Fluorobenzyl methyl sulfide
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Description
3-Fluorobenzyl methyl sulfide, also known as (3-Fluorobenzyl)(methyl)sulfane, is an organic compound . Its molecular formula is C8H9FS .
Synthesis Analysis
The synthesis of 3-Fluorobenzyl methyl sulfide or similar compounds typically involves reactions of disulfide with cyclic ethers, amides, ketones, and epoxides . Another method involves the reaction of a thiolate anion with an alkyl halide .Molecular Structure Analysis
3-Fluorobenzyl methyl sulfide is a sulfide, which means it has a structure R-S-R’, where R and R’ represent organic groups . In this case, one group is a 3-fluorobenzyl and the other is a methyl group .Chemical Reactions Analysis
Sulfides, including 3-Fluorobenzyl methyl sulfide, can undergo various chemical reactions. For instance, they can be oxidized to sulfoxides and sulfones . They can also react with alkyl halides to form new sulfides .Scientific Research Applications
Ischemic Stroke Protection
MTC has demonstrated protective effects against ischemic stroke. In a study by Fan et al., MTC was synthesized and evaluated for its impact on ischemia-reperfusion-induced PC12 cells, primary neurons in neonatal rats, and cerebral ischemic neuronal damage in rats. The results showed that MTC increased antioxidant enzyme activity (SOD, CAT, GPx) and decreased lactate dehydrogenase (LDH) release. Additionally, it activated the PI3K/AKT pathway, reduced pro-apoptotic proteins (Bax and Bim), and increased anti-apoptotic protein (Bcl-2) levels. The compound also decreased endoplasmic reticulum stress (ERS), ultimately protecting neurons from ischemic injury .
Axonal Regeneration
In the same study, MTC was found to promote axonal regeneration in primary neurons of neonatal rats by activating the MEK-ERK signaling pathway. This effect contributes to neural repair and recovery after injury .
Anti-Inflammatory Properties
MTC may possess anti-inflammatory properties. By reducing cerebral ischemia-reperfusion injury, it decreases the expression of proinflammatory factors, potentially impacting neuroinflammatory conditions .
Hydrogen Sulfide (H2S) Donor
MTC is a novel H2S donor. Hydrogen sulfide plays essential roles in various physiological processes, including vasodilation, anti-inflammatory responses, and cytoprotection. MTC’s ability to release H2S makes it relevant for further investigation in this context .
Fluorescent Probe Development
While not directly studied for MTC, related compounds have been explored as fluorescent probes for detecting H2S. Researchers have designed specific fluorescent probes to visualize H2S in biological systems. Although MTC itself hasn’t been used as a probe, understanding its H2S-donating properties could inspire future probe development .
properties
IUPAC Name |
1-fluoro-3-(methylsulfanylmethyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FS/c1-10-6-7-3-2-4-8(9)5-7/h2-5H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEBJQIFOGSVZNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC1=CC(=CC=C1)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluorobenzyl methyl sulfide |
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